2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile
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Overview
Description
2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other strong bases are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives, such as amines.
Scientific Research Applications
2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: Lacks the nitrile group, which may affect its reactivity and biological activity.
1,3-Benzoxazole-7-carbonitrile: Lacks the chloromethyl group, which may influence its chemical properties and applications.
2-(Methyl)-1,3-benzoxazole-7-carbonitrile:
Uniqueness
2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and exhibit diverse biological effects, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H5ClN2O |
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Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-4-8-12-7-3-1-2-6(5-11)9(7)13-8/h1-3H,4H2 |
InChI Key |
JEJSOTKSSSZLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CCl)C#N |
Origin of Product |
United States |
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